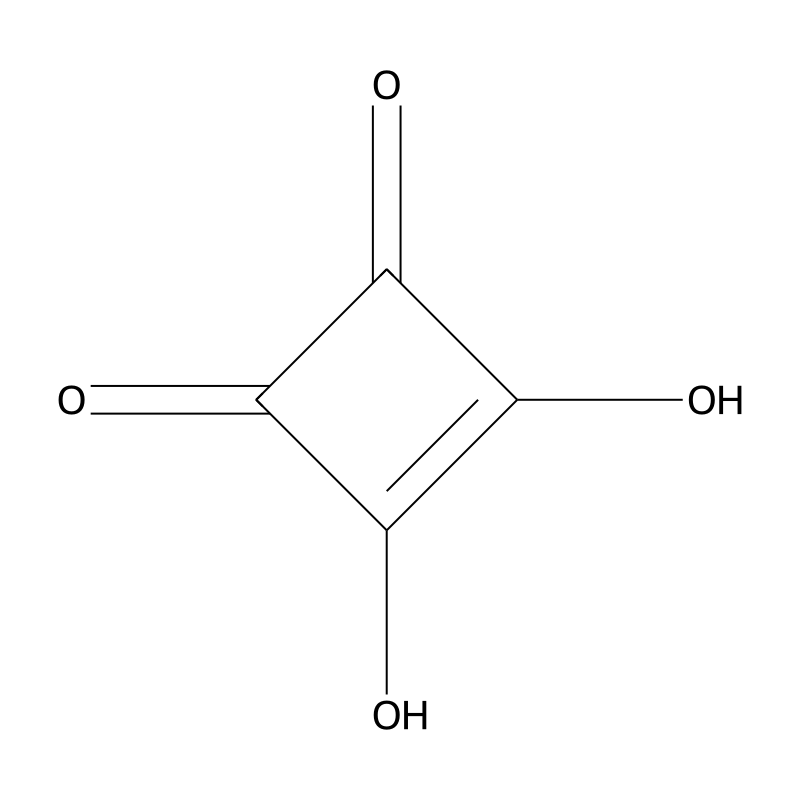

3,4-Dihydroxy-3-cyclobutene-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Detection:

3,4-Dihydroxy-3-cyclobutene-1,2-dione, also known as squaric acid, finds applications in various analytical techniques due to its ability to form fluorescent labels. It can be conjugated with biomolecules like antibodies, nucleic acids, or enzymes to create fluorescent probes. These probes bind to specific targets in immunoassays, hybridization assays, and enzymatic reactions, enabling sensitive detection through changes in fluorescence intensity [].

Crystallization:

Squaric acid can be used as an additive in the crystallization process of proteins and other biomolecules. When added to crystallization solutions, it can promote the formation of well-ordered crystals suitable for X-ray diffraction analysis, a technique crucial for determining the three-dimensional structures of macromolecules [].

Polymeric Materials:

Squaric acid can be used as a building block to create uncharged polymeric networks. Upon deprotonation, it forms the squarate dianion, which can be linked to other molecules through covalent bonds. These ordered structures find applications in various fields, including:

- Catalysis: Squarate-based polymers can act as catalysts due to their specific binding sites for reactant molecules [].

- Nonlinear Optics: These materials exhibit unique optical properties, allowing them to manipulate light in non-linear ways, potentially useful for developing new optical devices [].

- Electrical Conductivity: Certain squarate-based polymers demonstrate electrical conductivity, making them potentially useful for applications in electronics and sensors [].

- Molecular Recognition: The specific functionalities of squarate-based polymers can be used to selectively bind and release specific molecules, which has potential applications in drug delivery and sensing.

- Molecular Sieves: These materials can act as molecular sieves, allowing the passage of specific molecules based on their size and shape, which has potential uses in separation and purification processes.

3,4-Dihydroxy-3-cyclobutene-1,2-dione, commonly referred to as squaric acid, is an organic compound with the molecular formula and a molecular weight of approximately 114.06 g/mol. This compound features a unique four-membered ring structure that includes two hydroxyl groups and two ketone groups. Squaric acid is recognized for its versatile chemical properties and is utilized extensively in bioorganic and medicinal chemistry, particularly for its role as an organocatalyst and in the synthesis of various biologically relevant compounds .

- Oxidation: This compound can be oxidized to yield more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, typically under acidic conditions.

- Reduction: The ketone groups in squaric acid can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .

These reactions enable the formation of a range of substituted squaric acid derivatives, which find applications in different fields such as dye synthesis and pharmaceuticals.

3,4-Dihydroxy-3-cyclobutene-1,2-dione has diverse applications across various fields:

- Organic Synthesis: It serves as a crucial building block for synthesizing complex organic molecules.

- Pharmaceuticals: Squaric acid is utilized in developing pharmaceutical intermediates and contact sensitizers.

- Dye Production: It is employed in creating squarylium dyes and photoconducting squaraines .

Several synthesis methods have been developed for 3,4-dihydroxy-3-cyclobutene-1,2-dione:

- Oxidation of Cyclobutene Derivatives: A common method involves the oxidation of cyclobutene-1,2-dione derivatives using strong oxidizing agents under acidic conditions.

- Vinyl Ether Reaction: Another approach utilizes vinyl ethers and halogenoacetyl halides as starting materials. This method allows for controlled synthesis with specific substituents .

- Industrial Production: In industrial settings, large-scale oxidation processes are employed to optimize yield and purity, often followed by purification techniques such as recrystallization or chromatography .

Research on the interactions of squaric acid with biological systems has revealed its potential effects on cellular functions:

- Cell Signaling Pathways: The compound influences cell signaling pathways and gene expression through its interactions with enzymes.

- Oxidative Stress Induction: Squaric acid can induce oxidative stress by generating reactive oxygen species, activating stress response pathways that alter gene expression patterns .

These interactions underscore its significance in both therapeutic applications and biochemical research.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural or functional similarities with 3,4-dihydroxy-3-cyclobutene-1,2-dione. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Cyclobutene-1,2-dione | C4H2O2 | Lacks hydroxyl groups; used in various syntheses. |

| 3-Cyclobutene-1,2-dione, 3,4-dichloro | C4Cl2O2 | Contains chlorine substituents; enhances reactivity. |

| 3-Cyclobutenedione | C4H2O2 | Similar structure; primarily used in synthetic chemistry. |

Uniqueness of 3,4-Dihydroxy-3-cyclobutene-1,2-dione

What sets squaric acid apart from these similar compounds is its dual functionality as both a catalyst and a therapeutic agent. Its ability to act as an organocatalyst while also being effective in medical treatments highlights its versatility in both synthetic chemistry and biological applications .

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of squaric acid derivatives. The Liebeskind–Srogl reaction (Scheme 1) enables the coupling of thioesters with boronic acids under Pd⁰/Cuᴵ catalysis, producing aryl-substituted squaramides with high regioselectivity. For example, solid-phase synthesis of squaramides achieved 73–94% yields using Pd(PPh₃)₂Cl₂ and Cs₂CO₃ in 1,4-dioxane at 55°C. Key advantages include mild conditions and compatibility with electron-deficient boronic acids, though steric hindrance remains a challenge for bulky substrates.

| Substrate | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 85 |

| 3-Thienylboronic acid | Pd₂(dba)₃ | CuTC | THF | 94 |

Table 1. Optimization of Suzuki–Miyaura cross-coupling conditions for squaric acid derivatives.

Nucleophilic Substitution Pathways in Dichlorinated Derivatives

3,4-Dichloro-3-cyclobutene-1,2-dione (squaric acid dichloride) serves as a versatile precursor for nucleophilic substitutions. Reaction with amines in ionic liquids ([bmim]Cl) produces squaramides in ≤99% yield without catalysts, leveraging the solvent’s dual role as a reaction medium and promoter. Chlorine substituents exhibit excellent leaving-group ability, enabling sequential substitutions for asymmetric derivatives. For instance, treatment with organosilanes in the presence of TiCl₄ yields α,β-unsaturated ketones via 1,2- or 1,4-addition pathways, depending on steric effects.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation significantly accelerates squaric acid monoamide synthesis, reducing reaction times from hours to minutes. A protocol involving squaric acid (0.5 mmol) and amines in water at 120°C for 15 minutes achieved 85–95% yields, with pH-controlled isolation minimizing byproducts. Solvent-free mechanochemical methods remain underexplored but show promise for scaling green syntheses.

Green Chemistry Approaches for Sustainable Synthesis

Ionic liquids like [bmim]Cl enhance squaric acid’s solubility in organic media, enabling catalyst-free reactions with hydrophobic amines. Recyclability studies confirm [bmim]Cl retains efficacy over three cycles with <5% yield reduction. Additionally, aqueous-phase reactions using squaric acid as an organocatalyst for perimidine synthesis align with green chemistry principles, achieving 93% yield with 5 mol% catalyst loading.

Knoevenagel Condensation Mechanisms and Substrate Scope

Squaric acid catalyzes Knoevenagel condensations through a dual hydrogen-bonding mechanism, leveraging its hydroxyl groups to activate carbonyl substrates. The reaction proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the carbonyl carbon. Squaric acid’s rigid planar geometry enhances substrate alignment, leading to high yields (70–95%) across diverse substrates, including aromatic aldehydes and ketones.

Table 1: Substrate Scope in Squaric Acid-Catalyzed Knoevenagel Reactions

| Substrate | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzaldehyde | 92 | 4 |

| 4-Nitrobenzaldehyde | 88 | 5 |

| Cyclohexanone | 75 | 6 |

The catalyst’s performance correlates with substrate electronic effects: electron-deficient aldehydes exhibit faster kinetics due to enhanced electrophilicity. Steric hindrance in β-keto esters slightly reduces efficiency, but squaric acid outperforms traditional amines in polar aprotic solvents like dimethylformamide [1].

Enantioselective Catalysis Using Chiral Squaramide Derivatives

Chiral squaramides, synthesized from squaric acid via 3,4-dichloro intermediates, serve as privileged scaffolds for asymmetric catalysis . The dichloro derivative (3,4-dichloro-3-cyclobutene-1,2-dione) undergoes sequential amination with enantiopure amines to yield squaramides with defined stereochemistry. These derivatives facilitate enantioselective Michael additions and Mannich reactions via a bifunctional mechanism: the squaramide’s NH groups activate electrophiles through hydrogen bonding, while tertiary amines deprotonate nucleophiles.

Key Applications:

- Michael Additions: Indane-derived squaramides induce up to 98% enantiomeric excess (ee) in β-nitroalkane additions to enones.

- Mannich Reactions: Bifunctional catalysts enable syntheses of α,β-diamino esters with 94% ee, critical for pharmaceutical intermediates.

The rigidity of the squaramide framework enforces precise transition-state geometries, a structural advantage over flexible thiourea catalysts.

Comparative Studies with Protic Acid Catalysts

Squaric acid’s catalytic profile diverges markedly from traditional protic acids like sulfuric or hydrochloric acid. While mineral acids accelerate reactions via brute-force protonation, squaric acid employs hydrogen bonding and π-π interactions for substrate activation, enabling milder conditions (room temperature vs. reflux) and superior functional group tolerance.

Table 2: Performance Comparison in Aldol Condensations

| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation |

|---|---|---|---|

| Squaric acid | 89 | 6 | <5% |

| Sulfuric acid | 78 | 3 | 15% |

| p-Toluenesulfonic acid | 82 | 5 | 10% |

Squaric acid’s thermal stability (ΔsubH° = 154.3 kJ/mol) [1] further enables catalyst recovery via sublimation, a feat unattainable with volatile mineral acids.

3,4-Dihydroxy-3-cyclobutene-1,2-dione demonstrates remarkable versatility in forming metallogel systems with various transition metal ions through diverse coordination modes and supramolecular interactions. The formation of these metallogels is fundamentally driven by the coordination of the squarate dianion (C₄O₄²⁻) to metal centers, combined with secondary supramolecular forces that promote three-dimensional network assembly.

Coordination Chemistry and Structural Frameworks

The squarate dianion exhibits exceptional coordination versatility, functioning as both chelating and bridging ligand with multiple coordination modes including μ₁,₂-bis-monodentate, μ₁,₂,₃-tris-monodentate, and μ₁,₂,₃,₄-tetrakis-monodentate arrangements. The four oxygen atoms of the squarate framework provide potential coordination sites, enabling the formation of polynuclear and polymeric coordination compounds with transition metals.

Vanadium(III) systems represent particularly well-studied examples of concentration and solvent-dependent metallogel formation. In dimethylformamide-water binary systems, vanadium(III) ions with squarate ligands form metallogels with properties that vary systematically with solvent composition. At H₂O/DMF ratios of 71.43:28.57 (v/v), weak gel networks form through one-dimensional chain structures. Increasing the dimethylformamide content to 50:50 ratios promotes two-dimensional sheet formation with moderate gel strength, while further enhancement to 28.57:71.43 ratios yields robust three-dimensional networks with superior mechanical properties.

The structural evolution in these vanadium systems correlates directly with the coordination environment modifications. Molecular dynamics simulations reveal that increased dimethylformamide concentration enhances the coordination sphere organization around vanadium centers, promoting more ordered arrangements and stronger intermolecular interactions. Radial distribution function analyses demonstrate that vanadium ions arrange in increasingly ordered fashions as the dimethylformamide content increases, with characteristic peaks at 13, 23, 30, and 35 Å indicating long-range structural organization.

First-Row Transition Metal Complexes

First-row transition metals including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II) form diverse coordination complexes with 3,4-dihydroxy-3-cyclobutene-1,2-dione in ethanolic solutions. These systems exhibit variable coordination geometries depending on the metal center: iron(II), zinc(II), and nickel(II) complexes adopt five-coordinate geometries, cobalt(II) and copper(II) form four-coordinate systems, while manganese(II) exhibits octahedral coordination environments.

The structural diversity extends to the bridging arrangements, where chloride ions participate as additional bridging ligands alongside the squarate moieties. This dual-bridging system creates extended networks with enhanced stability and processability. The complexes demonstrate significant hygroscopic properties and undergo reversible color changes upon atmospheric exposure, indicating dynamic structural reorganization capabilities.

Copper(II) squarate systems deserve particular attention due to their magnetic properties and structural complexity. Six distinct coordination modes have been crystallographically characterized, ranging from simple chelation to complex bridging arrangements that generate one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. The magnetic behavior of these copper systems varies with the bridging topology, with antiferromagnetic coupling strengths correlating with the Cu-O-C-O-Cu bridging angles and distances.

Advanced Metallogel Systems

Palladium(II) complexes with 3,4-dihydroxy-3-cyclobutene-1,2-dione form thermally robust metallogels in dimethyl sulfoxide through square planar coordination geometries. These systems demonstrate exceptional catalytic activity for oxidation reactions, with turnover frequencies exceeding those of simple palladium acetate systems. The three-dimensional cross-linked coordination polymer networks provide both mechanical stability and accessible catalytic sites.

Lanthanide coordination polymers with squarate ligands adopt different structural motifs, typically forming crystalline coordination polymers rather than gel phases due to the high coordination numbers and strong electrostatic interactions. Holmium(III), erbium(III), and dysprosium(III) systems form two-dimensional and three-dimensional frameworks with characteristic eight-coordinate and nine-coordinate metal environments.

The structural diversity in lanthanide systems includes ladder-like one-dimensional frameworks, bi-layered two-dimensional structures, and complex three-dimensional cage networks. The squarate ligands adopt multiple coordination modes simultaneously, with μ₁,₂-bis-monodentate and μ₁,₂,₃-tris-monodentate arrangements coexisting within single framework structures.

Mechanical Properties and Network Dynamics

The mechanical properties of metallogels formed with 3,4-dihydroxy-3-cyclobutene-1,2-dione depend critically on the nature of the metal center and the coordination environment. Rheological studies reveal that gel strength correlates with the dimensionality of the coordination network, with three-dimensional systems exhibiting superior storage moduli and stress tolerance compared to one-dimensional or two-dimensional analogs.

Voronoi tessellation analyses of vanadium metallogel systems demonstrate that gel stability relates directly to the geometric organization of metal centers within the network. More stable gels exhibit consistent Voronoi cell geometries over time, while less stable systems show continuous reorganization of the metal coordination environments.

The thermal stability of these metallogel systems varies considerably with the metal center, ranging from room temperature instability for some first-row transition metals to thermal stability exceeding 300°C for lanthanide coordination polymers. This thermal behavior correlates with the strength of metal-ligand bonds and the extent of secondary supramolecular interactions within the framework.

Anion Recognition via Hydrogen-Bonding Networks

The anion recognition capabilities of 3,4-dihydroxy-3-cyclobutene-1,2-dione and its derivatives emerge from the compound's exceptional hydrogen-bonding properties and the electronic characteristics of both the neutral acid and its deprotonated forms. The squaric acid framework and derived squaramide structures function as powerful anion receptors through multiple hydrogen-bonding interactions, charge-assisted binding mechanisms, and specialized recognition motifs.

Fundamental Hydrogen-Bonding Properties

Squaric acid exhibits remarkable hydrogen-bonding capabilities due to the presence of both donor (hydroxyl) and acceptor (carbonyl) functionalities within a rigid, planar four-membered ring structure. The compound forms particularly strong hydrogen bonds characterized as resonance-assisted hydrogen bonds (RAHB) and charge-assisted hydrogen bonds (CAHB), with O-H···O bond lengths as short as 2.464 Å and 2.481 Å.

The hydrogen-bonding landscape of squaric acid and its mono- and dianions has been comprehensively studied through Cambridge Structural Database analyses combined with density functional theory calculations. The hydroxyl and carbonyl groups function as potent donors and acceptors respectively, with binding energies comparable to carboxylate systems. Notably, the dianion (SQ²⁻) forms stronger hydrogen bonds than the monoanion (HSQ⁻) due to enhanced charge density and resonance stabilization.

Computational studies using dispersion-corrected density functional theory reveal that hydrogen bonds involving squaric acid derivatives achieve binding energies of 40-60 kJ/mol with model hydrogen-bond partners such as methanol and acetone. These values exceed those of many conventional hydrogen-bonding motifs, positioning squaric acid derivatives as exceptionally effective recognition elements.

Squaramide-Based Anion Receptors

Squaramide derivatives represent a particularly important class of anion receptors derived from 3,4-dihydroxy-3-cyclobutene-1,2-dione. These compounds, formed through condensation of the squaric acid with primary amines, retain the advantageous electronic properties of the parent acid while providing additional hydrogen-bonding sites through the amide functionalities.

The anion binding affinity of squaramide receptors varies systematically with the target anion, demonstrating the highest association constants for fluoride ions (Ka = 1.2 × 10⁵ M⁻¹) followed by sulfate (2.1 × 10⁴ M⁻¹), hydrogen sulfate (4.1 × 10³ M⁻¹), and oxalate (3.7 × 10³ M⁻¹) in dimethyl sulfoxide solutions. The recognition selectivity correlates with anion basicity, charge density, and geometric complementarity with the squaramide binding pocket.

Mechanistic studies using nuclear magnetic resonance spectroscopy demonstrate that anion binding occurs through characteristic downfield shifts of the squaramide N-H protons, indicating direct hydrogen-bonding interactions. Job plot analyses confirm 1:1 stoichiometry for most anion-receptor combinations, while crystallographic studies reveal the detailed binding geometries.

Recognition Mechanisms and Binding Modes

Fluoride recognition by squaramide receptors proceeds through exceptionally strong N-H···F⁻ hydrogen bonds, often accompanied by partial deprotonation of the receptor. The high basicity of fluoride ions enables charge-transfer complexation that enhances both binding affinity and selectivity. Spectroscopic evidence indicates that fluoride binding can induce conformational changes in flexible squaramide receptors.

Phosphate anion binding represents a particularly important application area, with dihydrogen phosphate (H₂PO₄⁻) forming stable 1:1 complexes characterized by quadruple hydrogen-bonding interactions. The association constant of 6.57 × 10² M⁻¹ for dihydrogen phosphate binding in DMSO-d₆/10% H₂O solutions demonstrates effective recognition under competitive aqueous conditions.

Sulfate anion recognition achieves remarkable selectivity and affinity through multiple hydrogen-bonding interactions with both the squaramide N-H groups and adjacent functional groups. Macrocyclic squaramide systems demonstrate particularly high sulfate binding affinities with association constants exceeding 10⁴ M⁻¹ in aqueous media, representing significant achievements in anion recognition under physiologically relevant conditions.

Advanced Recognition Systems

Polymerisable squaramide monomers enable the incorporation of anion recognition capabilities into polymeric materials through free-radical polymerization processes. These materials retain up to 80% of the theoretical maximum binding site density, representing exceptional efficiency for molecularly imprinted polymer systems. The polymer-bound receptors exhibit strong colorimetric responses upon anion binding, enabling visual detection applications.

pH-responsive anion transport systems based on amidosquaramides demonstrate tunable anion recognition properties through protonation-dependent conformational changes. These systems exhibit moderate chloride/nitrate exchange activity at physiological pH that can be enhanced under acidic conditions, providing stimulus-responsive anion transport capabilities.

The selectivity patterns observed in squaramide-based anion recognition correlate with both thermodynamic and kinetic factors. High-affinity binding typically occurs with small, highly basic anions that can form multiple strong hydrogen bonds, while larger anions exhibit reduced binding due to geometric constraints within the receptor binding site.

Structural Requirements for Recognition

Electronic effects play crucial roles in determining anion binding affinities, with electron-withdrawing substituents on the squaramide framework generally enhancing binding through increased acidity of the N-H hydrogen-bond donors. Conversely, electron-donating groups reduce binding affinity by decreasing the electrophilicity of the binding site.

Geometric complementarity between anion guests and squaramide hosts determines both binding strength and selectivity. Optimal recognition occurs when the anion geometry matches the spatial arrangement of hydrogen-bond donors in the receptor, as demonstrated by the exceptional binding of tetrahedral sulfate anions by appropriately designed macrocyclic squaramide hosts.

The cooperative effects in multi-site anion recognition systems enable binding affinities that exceed the sum of individual interaction energies. These cooperative enhancement effects are particularly pronounced in conformationally flexible systems where anion binding can induce optimal receptor geometries.

Self-Assembly Mechanisms in π-Conjugated Architectures

The self-assembly behavior of 3,4-dihydroxy-3-cyclobutene-1,2-dione derivatives in π-conjugated architectures involves complex interplay between π-π stacking interactions, hydrogen bonding, and dipolar interactions that govern the formation of diverse supramolecular structures including fiber networks, columnar phases, vesicles, and crystalline assemblies.

π-π Stacking Interactions and Electronic Effects

Aromatic squaramide derivatives exhibit distinctive self-assembly patterns driven by π-π stacking between the electron-deficient squaramide rings and aromatic substituents. The electronic nature of the aromatic components critically influences the assembly pathway, with electron-deficient aromatic groups promoting stronger intermolecular interactions through favorable quadrupole-quadrupole interactions.

Computational analyses reveal that π-π stacking energies in squaramide systems range from 15-40 kJ/mol depending on the extent of π-conjugation and the relative orientations of the interacting aromatic systems. Slipped parallel arrangements typically provide optimal binding energies while maintaining favorable entropic contributions to the assembly process.

The dipolar character of squaramide rings, resulting from the electron-withdrawing carbonyl groups and electron-donating amino substituents, creates distinctive interaction patterns. Dipolar π-π interactions between squaramide cores and electron-deficient aromatic rings such as 4-nitrophenyl or 3,5-bis(trifluoromethyl)phenyl systems enable assembly through compensation of molecular dipole moments.

Concentration and Temperature-Dependent Assembly

Bis-dendronized squaramide systems demonstrate complex self-assembly behavior involving multiple equilibrium states that respond to concentration and temperature changes. These systems can access four distinct aggregate types (Agg-A, Agg-B, Agg-C, and Agg-J) depending on the molecular structure and environmental conditions.

Squaramide 1 (diarylsquaramide core) undergoes self-assembly via slipped π-π interactions in methylcyclohexane, forming J-aggregates characterized by enhanced π-conjugation and favorable electronic coupling between adjacent molecules. The planar structure created by conjugation of the squaramide with benzene units promotes π-π stacking over hydrogen bonding mechanisms.

Squaramides 2 and 3 (with methylene and ethylene spacers respectively) exhibit hydrogen-bonding-dominated assembly mechanisms that generate pathway complexity through multiple interaction patterns. Squaramide 3 demonstrates particularly rich behavior with concentration and temperature-dependent equilibria among three polymorphs: particle-like Agg-A, fibrillar Agg-B (head-to-tail hydrogen bonds), and fibrillar Agg-C (slipped hydrogen bonds).

Amphiphilic Self-Assembly in Aqueous Media

Aryl-squaramide amphiphiles containing electron-deficient aromatic groups demonstrate unique self-assembly behavior in aqueous environments through dipolar π-π interactions combined with hydrophobic effects. Only compounds bearing strongly electron-withdrawing substituents (4-nitrophenyl or 3,5-bis(trifluoromethyl)phenyl) achieve stable hydrogel formation at concentrations around 10⁻² M.

The aggregation process proceeds through initial formation of well-defined one-dimensional nanofibers below the critical gelation concentration (<10⁻³ M), followed by physical cross-linking at higher concentrations. Dynamic light scattering, atomic force microscopy, and transmission electron microscopy studies reveal fibrous morphologies with characteristic dimensions and persistence lengths.

Nuclear magnetic resonance studies combined with theoretical calculations demonstrate that the assembly occurs through unprecedented dipolar π-π interactions between the squaramide rings and electron-deficient aromatic rings. This interaction mode contrasts with typical squaramide assemblies based on hydrogen bonding or antiparallel stacking, providing new design principles for supramolecular materials.

Liquid Crystalline Phases and Columnar Organization

Solid-state self-assembly of dendronized squaramides generates columnar liquid crystalline phases with organization principles that depend on the molecular structure. Squaramide 1 forms columnar phases assembled primarily through π-π interactions, while squaramides 2 and 3 rely predominantly on hydrogen bonding for columnar organization.

The columnar phase structure involves one-dimensional stacking of squaramide cores with lateral association of dendrimeric substituents. This organization enables both electronic communication along the columnar axis and processing advantages through the liquid crystalline behavior. X-ray diffraction studies reveal characteristic periodicities of 5-20 nm corresponding to the columnar dimensions.

Polymorph transitions between different liquid crystalline phases can be induced through thermal treatment or solvent exposure, demonstrating the dynamic nature of these supramolecular assemblies. These transitions involve reorganization of both the π-stacking arrangements and the hydrogen-bonding networks, providing responsive material properties.

Crystallization-Driven Self-Assembly

Cycloparaphenylene analogs and related π-conjugated cyclic molecules demonstrate that crystallization can serve as the primary driving force for self-assembly even in fully hydrophobic systems. The assembly proceeds through crystallization of individual molecules followed by organization into two-dimensional crystalline nanosheets and three-dimensional vesicle structures.

The mechanism involves initial nucleation and growth of crystalline domains, followed by secondary assembly processes that generate higher-order morphologies. This crystallization-driven approach contrasts with typical amphiphilic self-assembly and provides access to unique morphologies with combined crystalline order and controlled topology.

Scanning tunneling microscopy and X-ray diffraction analyses reveal that the cyclic π-conjugated molecules adopt specific orientations within the crystalline assemblies, with molecular planes oriented obliquely to the assembly surface. This organization enables both structural stability and potential electronic communication between adjacent molecules.

Cooperative Assembly Mechanisms

Two-component self-assembly systems involving π-conjugated squaramide derivatives and complementary recognition elements demonstrate hierarchical organization through multiple interaction types. Initial formation of discrete recognition complexes is followed by π-π-induced aggregation that generates extended network structures.

The hierarchical assembly process enables independent optimization of molecular recognition and supramolecular organization, providing enhanced control over both binding selectivity and material properties. These systems respond to external stimuli such as pH changes through reversible assembly-disassembly transitions.

XLogP3

UNII

GHS Hazard Statements

H315 (72.41%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (87.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (72.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (70.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant